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molecular formula C16H19NO4 B8365254 Diethyl 3-cyano-3-phenylpentanedioate

Diethyl 3-cyano-3-phenylpentanedioate

Cat. No. B8365254
M. Wt: 289.33 g/mol
InChI Key: VFIQYNCJSDGNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211199B1

Procedure details

Combine 3-cyano-3-phenylpentanedioic acid diethyl ester (93 g, 321 mmol) and ethanol (400 mL) in a 2 gallon pressure reactor. Add Raney nickel (280 g). Heat to 50° C. and charge with 200 psi of hydrogen. After 15 minutes, vent the reactor and add aqueous concentrated ammonia solution (120 mL). Charge the reactor with 200 psi of hydrogen. After 7 hours, vent the reactor and allow to stand for 18 hours. Filter through a celite pad and rinse the solids with ethanol. Evaporate the filtrate in vacuo to obtain a residue. Combine the residue and 1/5 diethyl ether/hexane (500 mL) and cool to −20° C. After 18 hours, decant and add 1/5 diethyl ether/hexane (500 mL) and cool to −20° C. to give a solid. Collect the solid by filtration and triturate with 1/5 diethyl ether/hexane (500 mL). Filter and dissolve in diethyl ether (300 mL) and add hexane (700 mL) to give a solid. Collect the solid by filtration and dry to give the title compound. Elemental Analysis calculated for C14H17NO3: C 68.00; H 6.93; N 5.66; Found: C 67.63; H 6.99; N 5.81.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
280 g
Type
catalyst
Reaction Step Six
Name
diethyl ether hexane
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]([C:19]#[N:20])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][C:8](OCC)=[O:9])[CH3:2].C(O)C.[H][H].N>[Ni].C(OCC)C.CCCCCC>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][C:8](=[O:9])[NH:20][CH2:19]1)[CH3:2] |f:5.6|

Inputs

Step One
Name
Quantity
93 g
Type
reactant
Smiles
C(C)OC(CC(CC(=O)OCC)(C1=CC=CC=C1)C#N)=O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
120 mL
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
280 g
Type
catalyst
Smiles
[Ni]
Step Seven
Name
diethyl ether hexane
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 7 hours
Duration
7 h
WAIT
Type
WAIT
Details
to stand for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Filter through a celite pad
WASH
Type
WASH
Details
rinse the solids with ethanol
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
TEMPERATURE
Type
TEMPERATURE
Details
cool to −20° C
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
decant
ADDITION
Type
ADDITION
Details
add 1/5 diethyl ether/hexane (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cool to −20° C.
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
triturate with 1/5 diethyl ether/hexane (500 mL)
FILTRATION
Type
FILTRATION
Details
Filter
DISSOLUTION
Type
DISSOLUTION
Details
dissolve in diethyl ether (300 mL)
ADDITION
Type
ADDITION
Details
add hexane (700 mL)
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CC1(CNC(C1)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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